molecular formula C17H17F3N4O B3011306 N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide CAS No. 1396863-09-4

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide

Numéro de catalogue B3011306
Numéro CAS: 1396863-09-4
Poids moléculaire: 350.345
Clé InChI: CDRBAHGPHUJBNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide” is a complex organic compound. It is related to “4-(Trifluoromethyl)nicotinamide (TFNA-AM)”, which is a metabolite of Flonicamid, a novel insecticide with a rapid inhibitory effect against aphid feeding .


Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, a synthetic method of N-cyanomethyl-4-(trifluoromethyl)nicotinamide involves using 4-(trifluoromethyl)nicotinamide and chloroacetonitrile as raw materials, synthesized under the existence of an acid-binding agent . Another method involves the synthesis of 4-(Trifluoromethyl)nicotinamide by adding Methyl 2,6-dichloro-4-(trifluoromethyl)nicotinate to a three-necked flask .

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Development

The incorporation of fluorine atoms, including trifluoromethyl groups, into drug molecules has gained prominence due to their impact on pharmacological properties. In the past two decades, several FDA-approved drugs have featured the TFM group. Researchers have synthesized and studied these compounds for their potential therapeutic effects. Investigating the chemical properties, pharmacokinetics, and pharmacodynamics of TFM-containing drugs is crucial for advancing drug discovery .

Anticancer Agents

The TFM group has been strategically incorporated into quinazoline derivatives to design novel anticancer agents. These compounds exhibit promising activity against cancer cell lines, including PC3, K562, and HeLa. Researchers have explored their mechanisms of action and evaluated their efficacy in preclinical studies. Understanding the structure-activity relationships of TFM-containing quinazolines can guide the development of targeted therapies .

Neurological Disorders

Fluorinated compounds, including those with TFM groups, have shown potential in treating neurological disorders. Researchers investigate their interactions with neurotransmitter receptors, ion channels, and transporters. The TFM moiety may enhance blood-brain barrier penetration and modulate neuroreceptor activity, making it an intriguing target for drug development in neurology .

Metabolic Diseases

The TFM group’s presence in drug molecules has implications for metabolic disorders such as diabetes and obesity. Researchers explore its effects on enzyme inhibition, receptor binding, and metabolic pathways. Investigating TFM-containing compounds as potential therapeutics for metabolic syndrome is an active area of research .

Antioxidant Properties

Cutaneous aging and photoaging are associated with decreased fibroblast activity and altered extracellular matrix (ECM) protein levels. The TFM group’s presence in compounds may contribute to antioxidant effects, protecting skin cells from oxidative stress. Understanding the molecular mechanisms underlying these effects is essential for developing skincare products and anti-aging treatments .

Agrochemicals and Catalysis

Beyond medicine, organofluorine compounds play a role in agrochemicals and catalysis. Researchers explore TFM-containing molecules as potential herbicides, insecticides, and catalysts. Their unique reactivity and stability make them valuable tools in synthetic chemistry and industrial processes .

Propriétés

IUPAC Name

N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O/c18-17(19,20)15-12-5-1-2-6-13(12)23-14(24-15)7-9-22-16(25)11-4-3-8-21-10-11/h3-4,8,10H,1-2,5-7,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRBAHGPHUJBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CN=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)nicotinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.